molecular formula C8H10O3 B1654307 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester CAS No. 21987-33-7

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

Cat. No.: B1654307
CAS No.: 21987-33-7
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester (CAS: 186766-46-1) is a bicyclic compound with a rigid norbornene-like framework containing an oxygen bridge and an ester functional group. Its molecular formula is C₈H₁₀O₃, and it is characterized by a strained bicyclic system that enhances reactivity in ring-opening and polymerization reactions. This compound is synthesized via a Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate, followed by ketal hydrolysis with HCl, achieving an overall yield of 38% .

The compound serves as a critical intermediate in synthesizing shikimic acid derivatives, natural products, and "naked sugars" for carbohydrate chemistry . Its strained structure also makes it a valuable monomer for ring-opening metathesis polymerization (ROMP) using Grubbs catalyst II, yielding polymers with molecular weights up to 4,500,000 g/mol .

Properties

IUPAC Name

methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZONFNLDQRXRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C=CC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483460
Record name methyl 7-oxa-5-norbornen-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21987-33-7
Record name methyl 7-oxa-5-norbornen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
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Biological Activity

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, also known as methyl endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological activities, making it a subject of interest in drug development and synthetic methodologies.

  • Molecular Formula : C8H10O3
  • Molecular Weight : 154.16 g/mol
  • CAS Number : 17791-33-2
  • Structure : The compound features a bicyclic core with a carboxylic acid ester functionality, which is crucial for its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several important aspects:

Antiviral Properties

One notable application of this compound is as a synthetic intermediate for Cyclophellitol, an anti-HIV drug. Cyclophellitol has been shown to inhibit HIV replication by targeting viral enzymes essential for its lifecycle, highlighting the potential of 7-Oxabicyclo[2.2.1]hept-5-ene derivatives in antiviral therapy .

Synthesis and Derivatives

The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene derivatives has been extensively studied, with methods such as Diels-Alder reactions being employed to create various functionalized derivatives that may enhance biological activity . For instance, the regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate yields compounds that exhibit different pharmacological profiles.

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
Methyl endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylateAntiviral (HIV)
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-enesAnticancer
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-enePolymerization Monomer

Synthesis Techniques

Recent studies have focused on improving the efficiency of synthesizing these compounds through various methods:

  • Diels-Alder Reaction : A highly regioselective method that allows for the efficient formation of bicyclic structures.
  • Ketal Hydrolysis : Using hydrochloric acid to facilitate hydrolysis reactions, enhancing yield and purity .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, is as a synthetic intermediate in the development of pharmaceuticals. Notably, it has been utilized in the synthesis of Cyclophellitol, an anti-HIV drug. The compound serves as a precursor in the production of various bioactive molecules due to its ability to undergo further transformations to yield complex structures with therapeutic properties .

Case Study: Synthesis of Cyclophellitol

The synthesis process involves several steps starting from 7-Oxabicyclo[2.2.1]hept-5-ene derivatives. For example, a study reported the efficient preparation of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester through a Diels-Alder reaction followed by hydrolysis under mild conditions, yielding high purity and good yields for further medicinal applications .

Organic Synthesis

In organic synthesis, this compound is valued for its versatility as a building block in constructing more complex organic molecules. Its bicyclic structure allows for regioselective reactions that can be harnessed to create various derivatives.

Synthetic Pathways

Several synthetic routes have been documented:

  • Diels-Alder Reaction : The compound can be synthesized via a Diels-Alder reaction between furan derivatives and alkynes or unsaturated carboxylic acids, allowing for regioselective formation of the bicyclic framework.
  • Functional Group Transformations : The presence of the carboxylate group enables transformations such as esterification and amidation, expanding its utility in synthesizing diverse chemical entities .

Agricultural Chemistry

Another notable application is in agricultural chemistry, where derivatives of 7-Oxabicyclo[2.2.1]hept-5-ene are explored for their potential as agrochemicals. The structural features of these compounds may contribute to their efficacy as herbicides or insecticides.

Research Insights

Research indicates that certain derivatives exhibit biological activity against pests and diseases affecting crops, suggesting their potential use in developing environmentally friendly agricultural solutions .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryUsed as an intermediate for Cyclophellitol (anti-HIV drug)
Organic SynthesisVersatile building block; synthesized via Diels-Alder reactions
Agricultural ChemistryPotential use as herbicides/insecticides; biological activity observed

Chemical Reactions Analysis

Ketal Hydrolysis

The hydrolysis of the ketal intermediate to yield the final ketone (1 ) is notably challenging. Traditional methods (e.g., PPTS in methanol) require prolonged reflux (16 hours) but achieve only moderate yields. HCl in methanol (room temperature, 7 hours) dramatically improves efficiency:

Comparative Hydrolysis Methods

ConditionTimeYieldNotes
PPTS (10 equiv), reflux16 h45%Slow, requires excess reagent
Conc. HCl, MeOH, RT7 h82%Optimal for sterically hindered systems

The efficacy of HCl is attributed to its ability to stabilize carbocation intermediates via inductive effects from the 7-oxa bridge . Reduced reactivity is observed in hydrogenated analogs due to destabilized carbocations .

Esterification and Derivatization

The methyl ester undergoes acid-catalyzed esterification with alcohols (e.g., isoamyl alcohol) to form diester derivatives. Reaction kinetics depend on steric bulk and equilibrium constraints:

Esterification of Compound 1

AlcoholCatalystTemperatureTimeYield
MethanolHClReflux2 h60–65%
Isoamyl alcoholHClReflux4 h40–45%

Sterically bulky alcohols retard reaction rates due to hindered nucleophilic attack . The equilibrium constant (Kₑq ≈ 4) necessitates strategies like Dean–Stark traps for water removal .

Thermal and Retro-Diels-Alder Reactivity

The compound exhibits thermal lability. Above 70°C under vacuum, it undergoes retro-Diels-Alder decomposition to regenerate starting materials .

Stability Profile

ConditionOutcome
Distillation (70°C, 1 Torr)Partial decomposition
Thin-film evaporationMinimizes decomposition

Spectroscopic Characterization

  • GC-MS : Fragmentation at m/z = 71 (isoamyl group) and m/z = 117 (maleic acid via retro-Diels-Alder) .

  • Melting Point : 76–78.2°C for isoamyl diester vs. 120°C for dimethyl analog .

Comparison with Similar Compounds

a) 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid Dimethyl Ester

  • Structure : Contains two ester groups at positions 2 and 3.
  • Synthesis: Prepared via Fischer esterification of the corresponding anhydride in methanol .
  • Reactivity: Polymerizes via ROMP with Grubbs catalyst II, similar to the monocarboxylic ester, but with higher steric hindrance .
  • Applications : Used in high-molecular-weight polymer synthesis for materials science.

b) 6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid Methyl Ester (CAS: 111292-49-0)

  • Structure : Hydroxyl group at position 6 and a saturated bicyclic system.
  • Properties : Higher polarity (PSA = 55.76) and boiling point (274.4°C predicted) compared to the unsaturated parent compound .
  • Applications: Potential precursor for bioactive molecules due to hydroxyl group reactivity.

c) 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester

  • Structure : Additional methyl and ketone groups at positions 1 and 3.
  • Synthesis : Requires a regioselective Diels-Alder reaction followed by challenging ketal hydrolysis .
  • Reactivity : The ketone group enables further functionalization (e.g., nucleophilic additions), unlike the parent compound .

Non-Oxygenated Bicyclic Esters

a) Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester (CAS: 2903-75-5)

  • Structure: Lacks the oxygen bridge but retains the norbornene core.
  • Properties : Lower molecular weight (152.19 g/mol) and density (1.12 g/cm³ predicted) compared to the oxa analogue .
  • Reactivity : Less strained than the oxabicyclic compound, leading to slower ROMP kinetics .

b) 2-Methyl-5-norbornene-2-carboxylic Acid Methyl Ester (CAS: 7167-29-5)

  • Structure: Methyl substituent at position 2 on the norbornene ring.
  • Stereochemistry : Endo/exo isomerism affects NMR signals (exo ester methyl groups resonate downfield) .
  • Applications : Less commonly used in polymer chemistry due to reduced ring strain.

a) OBHS (exo-5,6-bis-(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonic Acid Phenyl Ester)

  • Structure : Bulky aryl and sulfonic acid groups enhance ER binding.
  • Bioactivity : Modest ERα/ERβ selectivity (RBA = 9.3% and 1.7%, respectively) .
  • Comparison : The parent ester lacks bioactive substituents, limiting its direct pharmaceutical utility.

b) 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene Derivatives

  • Structure : Nitrogen substitution in the bicyclic framework.
  • Reactivity : Undergo regioselective nucleophilic ring-opening reactions, unlike the all-carbon-oxygen parent .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) PSA (Ų)
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester C₈H₁₀O₃ 154.16 N/A 1.315 (predicted) 43.37
6-Hydroxy derivative (CAS: 111292-49-0) C₈H₁₂O₄ 172.18 274.4 (predicted) 1.315 55.76
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester C₉H₁₂O₂ 152.19 N/A 1.12 (predicted) 26.30

Table 2: Polymerization Performance

Monomer Catalyst Molar Ratio (Monomer:Catalyst) Polymer Mw (g/mol)
This compound Grubbs II 16,200:1 to 24,000:1 1,100,000–4,500,000
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester Grubbs II Similar ratios Lower Mw due to steric effects

Key Research Findings

Synthetic Efficiency : The parent compound’s synthesis (38% yield) is more efficient than derivatives requiring multiple functionalization steps (e.g., OBHS) .

Reactivity Trends: Oxygen bridge strain enhances ROMP activity compared to non-oxygenated norbornenes .

Bioactivity Potential: Functionalization with hydroxyl or aryl groups (e.g., OBHS) introduces bioactivity absent in the parent ester .

Preparation Methods

Molecular Architecture

The compound features a bicyclo[2.2.1]heptene core with a 7-oxa bridge and a methyl ester group at the 2-position. Its strained bicyclic system (bond angles ~109.5°) and electron-withdrawing ester moiety render it reactive toward ring-opening metathesis and nucleophilic additions. X-ray crystallography confirms an endo conformation stabilized by intramolecular hydrogen bonding between the ester carbonyl and the oxygen bridge.

Table 1: Key Structural Properties

Property Value Source
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
IUPAC Name Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS Number 21987-33-7
SMILES COC(=O)C1CC2C=CC1O2

Diels-Alder Cycloaddition: The Foundation

Regioselective Synthesis

The most cited route involves a Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate. The bromine atom on the dienophile directs endo selectivity (>80% yield), with reaction completion in dichloromethane at 25°C. The regiochemistry arises from electronic effects: the electron-deficient propiolate aligns with the electron-rich diene’s HOMO.

Mechanistic Highlights :

  • Dienophile : Methyl 3-bromopropiolate (reactivity enhanced by bromine’s electron-withdrawing effect).
  • Diene : 2-Methylfuran (electron-rich due to oxygen’s lone pairs).
  • Transition State : Chair-like endo transition state minimizes steric clash between the methyl group and ester.

Table 2: Diels-Alder Reaction Conditions

Parameter Value Yield
Solvent Dichloromethane 82%
Temperature 25°C
Reaction Time 12–24 hours

Alternative Diene-Dienophile Systems

Patent WO2008077809A1 describes using furan and acrylonitrile in the presence of ZnCl₂ to form 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, which is subsequently hydrolyzed and esterified. This method produces a racemic exo/endo mixture but offers scalability for industrial applications.

Post-Cycloaddition Modifications

Ketal Hydrolysis

The initial Diels-Alder adduct often requires hydrolysis to remove protecting groups. Traditional methods using BF₃·Et₂O or p-TsOH yield inconsistent results, but HCl in aqueous THF achieves >95% conversion. The mechanism proceeds via oxonium ion formation, followed by nucleophilic water attack.

Catalytic Hydrogenation

Hydrogenation of the bicyclic olefin is critical for stabilizing the structure. Pd/C (10 wt%) under H₂ (5 bar) in ethyl acetate reduces the double bond within 24 hours at room temperature, yielding 7-oxabicyclo[2.2.1]heptane derivatives.

Table 3: Hydrogenation Parameters

Catalyst Loading Pressure Solvent Yield
10% Pd/C 5 bar H₂ Ethyl Acetate 97%

Esterification and Enzymatic Resolution

Acid-to-Ester Conversion

The carboxylic acid intermediate (exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid) is esterified via acid chloride formation. For example, treatment with SOCl₂ generates the acyl chloride, which reacts with methanol to yield the methyl ester. Alternative methods employ Fischer esterification (H₂SO₄, refluxing ethanol), achieving 85–90% yields.

Enantiomeric Purification

Racemic esters undergo kinetic resolution using Candida antarctica lipase B. The enzyme selectively hydrolyzes the (S)-enantiomer at 10°C in phosphate buffer (0.1 M, pH 7), producing enantiomerically pure (R)-ester (ee >99%).

Table 4: Enzymatic Hydrolysis Conditions

Enzyme Temperature pH ee
C. antarctica lipase 10°C 7.0 >99%

Industrial-Scale Synthesis

Patent WO2008077809A1 outlines a scalable seven-step process:

  • Diels-Alder Cycloaddition : Furan + acrylonitrile → 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.
  • Hydrogenation : Pd/C-mediated reduction to saturated nitrile.
  • Hydrolysis : KOH/ethanol reflux converts nitrile to carboxylic acid.
  • Esterification : Acid chloride + methanol → methyl ester.
  • Enzymatic Resolution : Lipase-mediated enantiomer separation.

Key Advantage : The process avoids cryogenic conditions, making it cost-effective for bulk production.

Spectroscopic Characterization

NMR and IR Data

  • ¹H NMR (CDCl₃): δ 5.40 (d, J=5.6 Hz, 2H, olefinic), 3.70 (s, 3H, OCH₃), 3.20–2.80 (m, 4H, bridgehead).
  • IR (neat): 1745 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C).

Mass Spectrometry

  • ESI-MS : m/z 154.16 [M+H]⁺, consistent with molecular formula C₈H₁₀O₃.

Challenges and Optimization

Ketal Hydrolysis Difficulties

Early methods using BF₃·Et₂O resulted in side reactions (e.g., polymerization), but HCl in THF/water minimized degradation.

Stereochemical Control

The endo/exo ratio in hydrogenation depends on catalyst choice. Pd/C favors exo products, while Rh/Al₂O₃ shifts selectivity toward endo.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the molecular structure of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester?

  • Methodological Answer :

  • IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and oxabicyclic ether (C-O-C) vibrations near 1100–1250 cm⁻¹.
  • ¹H NMR : Analyze splitting patterns to confirm bicyclic framework stereochemistry. For example, endo vs. exo proton environments exhibit distinct coupling constants (e.g., bridgehead protons at δ 3.0–4.0 ppm with J ~3–5 Hz) .
  • InChI Key Validation : Cross-reference computed InChI (1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1) with experimental data for stereochemical confirmation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Acute Toxicity Mitigation : Use gloves, goggles, and fume hoods due to potential skin/eye irritation (H315, H319). Refer to H-statements in safety data sheets .
  • Stability Management : Store at 2–8°C in inert atmospheres; avoid incompatible materials (e.g., strong oxidizers) despite limited reactivity data .
  • Spill Response : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance stereochemical purity and yield?

  • Methodological Answer :

  • Stepwise Reaction Control : Use sulfuric acid hydration (e.g., 75% H₂SO₄ at RT for 4 hours) followed by ether extraction and sodium bicarbonate washing to isolate intermediates .
  • Purification Strategies : Sublimation (e.g., 148–151°C under vacuum) or chiral chromatography to resolve enantiomers. achieved 43% yield via permanganate oxidation and diazomethane esterification .
  • Catalytic Optimization : Explore Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states in bicyclic ring formation .

Q. How can researchers resolve discrepancies between spectral data and computational models during structural validation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine X-ray crystallography with NMR/IR to address stereochemical mismatches. For example, confirmed bicyclic derivatives via IR (C=O) and ¹H NMR (bridgehead protons) concordance .
  • Computational Refinement : Adjust density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) to better match experimental spectra .

Q. What strategies are effective for resolving racemic mixtures of bicyclic ester derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use cinchonidine salts for diastereomeric crystallization (e.g., resolved racemic 7-syn-carboxybicyclo[2.2.1]heptan-2-one with 62.5 g substrate and 119 g cinchonidine) .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze enantiomers in ester derivatives .

Data Contradiction Analysis

Q. How should conflicting data between theoretical and experimental pKa values be addressed?

  • Methodological Answer :

  • Experimental Calibration : Measure pKa via potentiometric titration (e.g., in 30% DMSO/water) and compare with computed values (e.g., predicted pKa 14.10±0.40). Adjust solvation models in software like ACD/Labs .
  • Structural Artifact Checks : Verify sample purity via HPLC (≥95%) to rule out impurities skewing results .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
Reactant of Route 2
Reactant of Route 2
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

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